

Spectroscopic and Mechanistic Insights into Trilobatin 2''-acetate

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Compound of Interest

Compound Name: Trilobatin 2''-acetate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Trilobatin 2''-acetate**, a naturally occurring dihydrochalcone glucoside. The information presented is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, experimental protocols for its characterization, and insights into its potential biological activities.

Core Spectroscopic Data

The structural elucidation of **Trilobatin 2''-acetate** has been primarily achieved through one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H NMR Spectroscopic Data for Trilobatin 2''-acetate (CD₃OD)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2, 6	7.05	d	8.4
3, 5	6.70	d	8.4
3', 5'	6.09	s	
α	3.25	t	7.8
β	2.85	t	7.8
1"	4.90	d	7.2
2"	4.80	t	8.4
3"	3.55	m	
4"	3.45	m	
5"	3.40	m	
6"a	3.85	dd	12.0, 5.4
6"b	3.65	dd	12.0, 2.4
OAc	1.95	s	

Table 2: ^{13}C NMR Spectroscopic Data for Trilobatin 2"-acetate (CD_3OD)

Position	Chemical Shift (δ , ppm)
1	133.5 (C)
2, 6	130.2 (CH)
3, 5	116.0 (CH)
4	156.5 (C)
1'	105.8 (C)
2'	165.0 (C)
3'	95.0 (CH)
4'	164.5 (C)
5'	94.5 (CH)
6'	162.5 (C)
C=O	205.0 (C)
α	46.0 (CH ₂)
β	31.0 (CH ₂)
1''	101.5 (CH)
2''	75.0 (CH)
3''	78.0 (CH)
4''	71.5 (CH)
5''	77.5 (CH)
6''	62.5 (CH ₂)
OAc (C=O)	172.5 (C)
OAc (CH ₃)	21.0 (CH ₃)

Table 3: Mass Spectrometry Data for Trilobatin 2''-acetate

Technique	Ionization Mode	Observed m/z	Interpretation
FAB-MS	Negative	477	[M-H] ⁻

Experimental Protocols

The spectroscopic data presented above were obtained following the isolation of **Trilobatin 2''-acetate** from the leaves of *Lithocarpus pachyphyllus*.^[1] The general experimental procedures are outlined below.

Isolation and Purification

Dried and powdered leaves of *Lithocarpus pachyphyllus* were extracted with methanol. The resulting extract was then partitioned between different solvents of increasing polarity to separate compounds based on their chemical properties. The fraction containing **Trilobatin 2''-acetate** was subjected to repeated column chromatography on silica gel and Sephadex LH-20 to yield the pure compound.

Spectroscopic Analysis

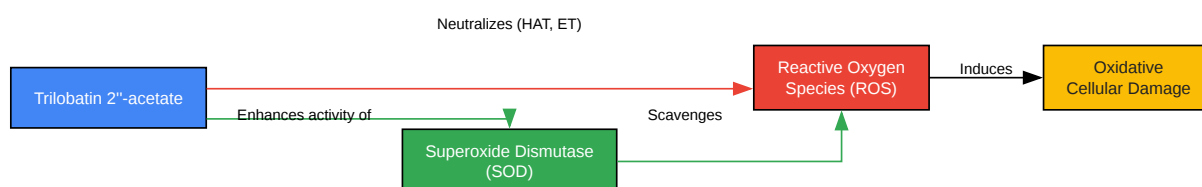
- NMR Spectroscopy:** ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer. The samples were dissolved in deuterated methanol (CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent residual peak. Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were performed to establish the complete structure and assign all proton and carbon signals.
- Mass Spectrometry:** Fast Atom Bombardment Mass Spectrometry (FAB-MS) was performed on a VG AutoSpec-3000 spectrometer in the negative ion mode to determine the molecular weight of the compound.^[1]

Potential Signaling Pathways

While direct studies on the signaling pathways of **Trilobatin 2''-acetate** are limited, research on its parent compound, trilobatin, provides valuable insights into its potential biological activities. Trilobatin has been shown to possess both antioxidant and anti-inflammatory properties.[2][3][4]

Antioxidant Activity

Trilobatin 2''-acetate has demonstrated in vitro antioxidant activity.[2][3][4] Dihydrochalcones, as a class of compounds, are known to exert their antioxidant effects through various mechanisms, including hydrogen atom transfer (HAT) and electron transfer (ET) to neutralize free radicals.[5][6][7][8] They can also enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD).[2][3][4]

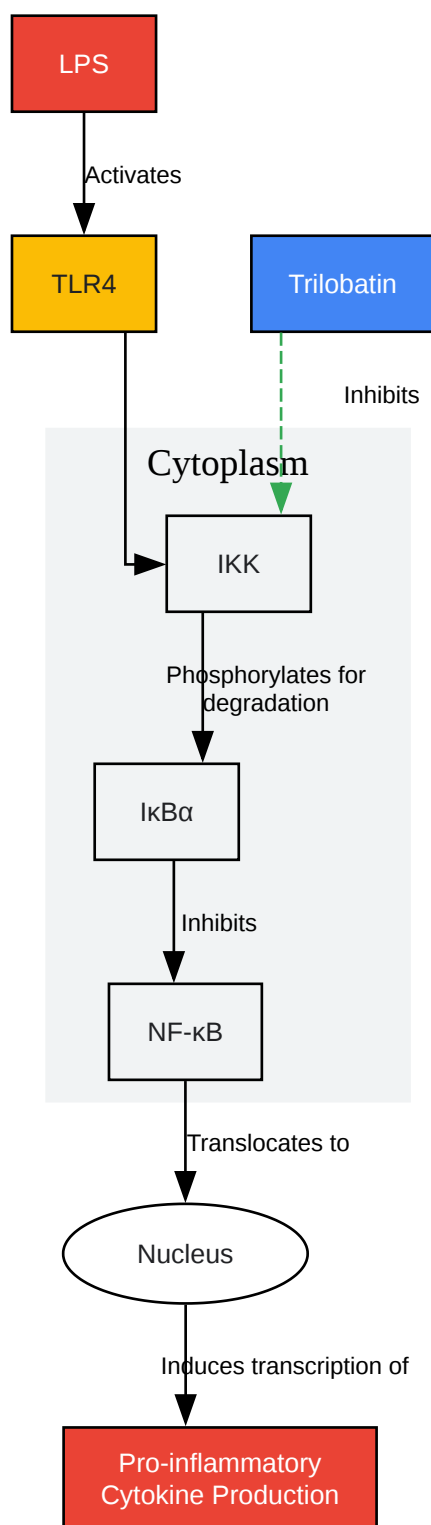


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Caption: Proposed antioxidant mechanism of **Trilobatin 2''-acetate**.

Anti-inflammatory Activity

The parent compound, trilobatin, has been reported to attenuate the inflammatory response induced by lipopolysaccharide (LPS) by suppressing the NF- κ B signaling pathway.[2][3][9] This pathway is a central regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines. Given the structural similarity, it is plausible that **Trilobatin 2''-acetate** may exert similar anti-inflammatory effects.



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Caption: Potential anti-inflammatory action via the NF-κB pathway.

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References

- 1. researchgate.net [researchgate.net]
- 2. CAS 4192-90-9 | Trilobatin [phytopurify.com]
- 3. Trilobatin | CAS:4192-90-9 | Chalcones | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Trilobatin | CAS:4192-90-9 | Manufacturer ChemFaces [chemfaces.com]
- 5. Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant activity and mechanism of dihydrochalcone C-glycosides: Effects of C-glycosylation and hydroxyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Trilobatin attenuates the LPS-mediated inflammatory response by suppressing the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
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